Ganoderic Acid C2
Overview
Description
Introduction Ganoderic Acid C2 (GAC2) is a bioactive triterpenoid found in the medicinal mushroom Ganoderma lucidum. It is one of the many ganoderic acids identified in this species, known for their pharmacological properties. The study of GAC2 includes its synthesis, molecular structure, and various chemical and physical properties (Guo et al., 2013).
Synthesis Analysis The synthesis of GAC2, like other ganoderic acids, involves the mevalonate pathway and biotransformation processes in Ganoderma lucidum. The use of advanced techniques like HPLC and mass spectrometry has enabled the characterization of GAC2 and its metabolites in biological systems (Shi et al., 2010).
Molecular Structure Analysis The molecular structure of GAC2, as with other ganoderic acids, is characterized by a lanostane-type triterpenoid framework. This structure is highly oxygenated, contributing to its bioactivity. Detailed structural analysis is achieved through NMR and other spectroscopic methods (Kikuchi et al., 1986).
Chemical Reactions and Properties GAC2 undergoes various chemical reactions, including oxidation and reduction, influencing its biological activity. The presence of multiple functional groups, such as hydroxyl and carboxyl groups, plays a significant role in these reactions and the compound's overall chemical behavior (Cao et al., 2017).
Physical Properties Analysis The physical properties of GAC2, such as solubility and stability, are influenced by its molecular structure. Studies have explored its stability in different solvents and under various conditions, providing insights into the best methods for its extraction and analysis (Li et al., 2013).
Chemical Properties Analysis The chemical properties of GAC2 are crucial for its biological activity. These include its interaction with various enzymes and receptors in the body, contributing to its pharmacological effects. Understanding these properties is essential for exploring its therapeutic potential (Fatmawati et al., 2010).
Scientific Research Applications
Anti-Tumor Activity
- Scientific Field: Oncology
- Application Summary: Ganoderic Acid C2 has been identified as a potential anti-tumor agent . It’s being studied for its effects on various types of cancer cells.
- Methods of Application: The specific methods of application can vary depending on the type of cancer being studied. Typically, cancer cells are exposed to Ganoderic Acid C2 in a controlled laboratory setting, and the effects are observed .
- Results: While specific results can vary, some studies have found that Ganoderic Acid C2 can inhibit the growth of certain types of cancer cells .
Antihistamine Activity
- Scientific Field: Immunology
- Application Summary: Ganoderic Acid C2 has been found to have antihistamine properties, which could make it useful in treating allergic reactions .
- Methods of Application: In studies, Ganoderic Acid C2 is typically administered to subjects (often laboratory animals) exhibiting an allergic reaction .
- Results: Some studies have found that Ganoderic Acid C2 can reduce the severity of allergic reactions .
Anti-Aging Effects
- Scientific Field: Gerontology
- Application Summary: Ganoderic Acid C2 has been studied for its potential anti-aging effects .
- Methods of Application: The methods of application can vary, but often involve administering Ganoderic Acid C2 to subjects and observing any changes in signs of aging .
- Results: Some studies have found that Ganoderic Acid C2 can slow certain processes associated with aging .
Cytotoxic Effects
- Scientific Field: Toxicology
- Application Summary: Ganoderic Acid C2 has been found to have cytotoxic effects, meaning it can kill certain types of cells .
- Methods of Application: In studies, cells (often cancer cells) are exposed to Ganoderic Acid C2 in a controlled laboratory setting, and the effects are observed .
- Results: Some studies have found that Ganoderic Acid C2 can kill certain types of cells .
Aldose Reductase Inhibition
- Scientific Field: Endocrinology
- Application Summary: Ganoderic Acid C2 has been found to inhibit aldose reductase, an enzyme involved in the processing of glucose .
- Methods of Application: In studies, subjects are typically administered Ganoderic Acid C2, and the effects on aldose reductase activity are observed .
- Results: Some studies have found that Ganoderic Acid C2 can inhibit the activity of aldose reductase .
Immunomodulation
- Scientific Field: Immunology
- Application Summary: Ganoderic Acid C2 has been studied for its potential to modulate the immune system .
- Methods of Application: The specific methods of application can vary, but often involve administering Ganoderic Acid C2 to subjects and observing any changes in immune response .
- Results: Some studies have found that Ganoderic Acid C2 can modulate the immune system, potentially enhancing the body’s ability to fight off disease .
Biosynthesis Diversification
- Scientific Field: Biochemistry
- Application Summary: Ganoderic Acid C2 is a product of the mevalonate pathway and is biosynthesized by G. lucidum . The diversification of Ganoderic Acid C2 is of interest to scientists due to its wide range of bioactivities .
- Methods of Application: The elucidation of Ganoderic Acid C2 biosynthesis regulatory mechanisms has been achieved through advanced molecular biology .
- Results: The understanding of these mechanisms has led to the emergence of various strategies to control production as well as increase yield .
Skin Barrier Repairing Activity
- Scientific Field: Dermatology
- Application Summary: Ganoderic Acid C2 has been found to have skin barrier-repairing activity .
- Methods of Application: In studies, Ganoderic Acid C2 is typically applied topically to the skin .
- Results: Some studies have found that Ganoderic Acid C2 can improve the skin’s barrier function .
Anti-Melanogenesis
- Scientific Field: Dermatology
- Application Summary: Ganoderic Acid C2 has been found to have anti-melanogenesis effects, meaning it may reduce pigmentation .
- Methods of Application: In studies, Ganoderic Acid C2 is typically applied topically to the skin .
- Results: Some studies have found that Ganoderic Acid C2 can inhibit tyrosinase activity and tyrosine-related protein expression, potentially reducing pigmentation .
Anti-Inflammatory Activity
- Scientific Field: Immunology
- Application Summary: Ganoderic Acid C2 has been found to have anti-inflammatory effects .
- Methods of Application: In studies, Ganoderic Acid C2 is typically administered to subjects (often laboratory animals) exhibiting an inflammatory response .
- Results: Some studies have found that Ganoderic Acid C2 can reduce the severity of inflammatory responses .
Hepatoprotection
- Scientific Field: Hepatology
- Application Summary: Ganoderic Acid C2 has been found to have hepatoprotective effects .
- Methods of Application: In studies, Ganoderic Acid C2 is typically administered to subjects (often laboratory animals) with liver damage .
- Results: Some studies have found that Ganoderic Acid C2 can improve liver function and reduce liver damage .
Hypoglycemic Effect
- Scientific Field: Endocrinology
- Application Summary: Ganoderic Acid C2 has been found to have a hypoglycemic effect .
- Methods of Application: In studies, Ganoderic Acid C2 is typically administered to subjects (often laboratory animals) with high blood sugar levels .
- Results: Some studies have found that Ganoderic Acid C2 can reduce blood sugar levels .
Safety And Hazards
The safety data sheet for Ganoderic Acid C2 suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
properties
IUPAC Name |
(2R,6R)-2-methyl-4-oxo-6-[(3S,5R,7S,10S,13R,14R,15S,17R)-3,7,15-trihydroxy-4,4,10,13,14-pentamethyl-11-oxo-1,2,3,5,6,7,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]heptanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h15-16,18-19,21-23,32,34-35H,8-14H2,1-7H3,(H,36,37)/t15-,16-,18-,19+,21+,22+,23+,28+,29-,30+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RERVSJVGWKIGTJ-RQLZKMEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)CC(C)C(=O)O)C1CC(C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(=O)C[C@@H](C)C(=O)O)[C@H]1C[C@@H]([C@@]2([C@@]1(CC(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ganoderic Acid C2 |
Citations
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